

SAMS Peptide Kinase Assay: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: SAMS Peptide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The **SAMS peptide** is a highly specific and sensitive substrate for AMP-activated protein kinase (AMPK), a crucial enzyme in cellular energy homeostasis.[1][2][3] Derived from the sequence surrounding Ser79 on rat acetyl-CoA carboxylase, the **SAMS peptide** provides a reliable method for assaying AMPK activity.[4] Its rapid phosphorylation by AMPK makes it an ideal tool for researchers studying AMPK signaling pathways and for professionals in drug development screening for AMPK modulators.[1][2][5][6] This document provides detailed application notes and protocols for utilizing the **SAMS peptide** in kinase assays.

Core Principles

The **SAMS peptide** assay is based on the transfer of a phosphate group from ATP to the serine residue within the **SAMS peptide** sequence (HMRSAMSGHLVKRR) by AMPK.[1] The amount of phosphorylated **SAMS peptide** is then quantified, typically through the detection of incorporated radiolabeled phosphate ($[^{32}\text{P}]$ or $[^{33}\text{P}]$) or by using non-radioactive methods such as luminescence-based ADP detection or ELISA-based approaches.[4][7][8] The measured kinase activity is directly proportional to the amount of phosphorylated substrate.

Application Notes

- **Substrate Specificity:** The **SAMS peptide** is highly specific for AMPK and is not significantly phosphorylated by many other protein kinases, ensuring a low background signal and high accuracy in AMPK activity measurements.[3]
- **Assay Versatility:** The **SAMS peptide** can be used in various assay formats, including radioactive assays using phosphocellulose paper binding and non-radioactive assays like ADP-Glo™ luminescence assays or ELISA.[4][7][8]
- **Buffer Composition:** The composition of the kinase assay buffer is critical for optimal AMPK activity. Key components include a buffering agent to maintain pH, a magnesium salt as a co-factor for ATP, a reducing agent to maintain enzyme integrity, and ATP as the phosphate donor. Commercial kinase buffers are available, or researchers can prepare their own based on established formulations.[9][10][11][12]
- **AMP Dependence:** AMPK is allosterically activated by AMP. Therefore, the inclusion of AMP in the reaction buffer is often necessary to achieve maximal enzyme activity.[4]

SAMS Peptide Assay Buffer Composition

The following table summarizes various reported compositions for **SAMS peptide** kinase assay buffers. Researchers should optimize the buffer composition based on their specific experimental conditions and enzyme source.

Component	Concentration Range	Purpose	References
Buffering Agent			
HEPES	20 - 50 mM, pH 7.0 - 7.5	Maintains a stable pH for the enzymatic reaction.	[4] [13] [14]
MOPS	25 mM, pH 7.2	An alternative buffering agent to HEPES.	[7] [15]
Tris-HCl	25 - 40 mM, pH 7.4 - 7.5	A common buffering agent in kinase assays.	[8] [11]
Divalent Cations			
Magnesium Chloride (MgCl ₂)	5 - 25 mM	Essential cofactor for ATP binding to the kinase.	[7] [11] [13] [16]
Magnesium Acetate	50 mM (in 5X stock)	An alternative magnesium salt.	[12]
Reducing Agents			
Dithiothreitol (DTT)	0.25 - 2 mM	Prevents oxidation of cysteine residues in the enzyme.	[4] [7] [11] [15]
β-mercaptoethanol	0.1%	An alternative reducing agent.	[14]
Phosphatase Inhibitors			
β-glycerol-phosphate	5 - 12.5 mM	Inhibits serine/threonine phosphatases that could	[7] [11]

dephosphorylate the
SAMS peptide.

Sodium
Orthovanadate
(Na₃VO₄)

0.1 mM

A general tyrosine
phosphatase inhibitor,
sometimes included in
serine/threonine
kinase assays. [\[11\]](#)

Chelating Agents

EGTA

1 - 5 mM

Chelates calcium ions,
which can activate
calcium-dependent
kinases and
proteases. [\[7\]\[15\]\[16\]](#)

EDTA

0.1 - 5 mM

A general metal ion
chelator. [\[7\]\[14\]\[15\]](#)

Other Components

ATP

100 - 500 µM

The phosphate donor
for the kinase
reaction. [\[4\]\[8\]](#)

AMP

0.2 - 0.3 mM

Allosteric activator of
AMPK. [\[4\]\[13\]](#)

SAMS Peptide

20 - 200 µM

The substrate for
AMPK. [\[4\]\[8\]](#)

Bovine Serum
Albumin (BSA)

0.1 mg/ml

Stabilizes the enzyme
and prevents non-
specific binding to
reaction tubes. [\[14\]](#)

Brij-35

0.01%

A non-ionic detergent
used to prevent
protein aggregation. [\[4\]\[16\]](#)

Experimental Protocols

Protocol 1: Radiometric Kinase Assay using $[\gamma\text{-}^{32}\text{P}]\text{-ATP}$

This protocol is a classic method for measuring kinase activity by quantifying the incorporation of a radiolabeled phosphate from $[\gamma\text{-}^{32}\text{P}]\text{-ATP}$ into the **SAMS peptide**.^{[4][7]}

Materials:

- Active AMPK enzyme
- **SAMS peptide**
- Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β -glycerol-phosphate, 25 mM MgCl_2 , 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)^[7]
- $[\gamma\text{-}^{32}\text{P}]\text{-ATP}$
- 10 mM ATP stock solution
- P81 phosphocellulose paper
- 1% Phosphoric acid
- Acetone
- Scintillation counter and scintillation fluid

Procedure:

- Prepare a master mix: For each reaction, prepare a master mix containing Kinase Assay Buffer, active AMPK enzyme, and the **SAMS peptide** substrate.
- Initiate the reaction: In a microfuge tube, combine the enzyme/substrate master mix. To start the reaction, add the $[\gamma\text{-}^{32}\text{P}]\text{-ATP}$ Assay Cocktail (a mix of unlabeled ATP and $[\gamma\text{-}^{32}\text{P}]\text{-ATP}$). The final reaction volume is typically 25 μL .^[7]
- Incubation: Incubate the reaction mixture at 30°C for 15-30 minutes. The incubation time should be within the linear range of the kinase reaction.^[7]

- Stop the reaction: Terminate the reaction by spotting 20 μ L of the reaction mixture onto a P81 phosphocellulose paper strip.[\[7\]](#)
- Washing: Wash the P81 paper strips three times for 10 minutes each in a bath of 1% phosphoric acid to remove unincorporated $[\gamma\text{-}^{32}\text{P}]\text{-ATP}$.[\[7\]](#) Perform a final wash with acetone.[\[4\]](#)
- Quantification: Allow the paper strips to dry, then place them in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

Protocol 2: Luminescence-Based Kinase Assay (ADP-Glo™)

This non-radioactive method measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Materials:

- Active AMPK enzyme
- **SAMS peptide**
- Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl_2 ; 0.1mg/ml BSA; 50 μ M DTT; 100 μ M AMP)
- ATP
- ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

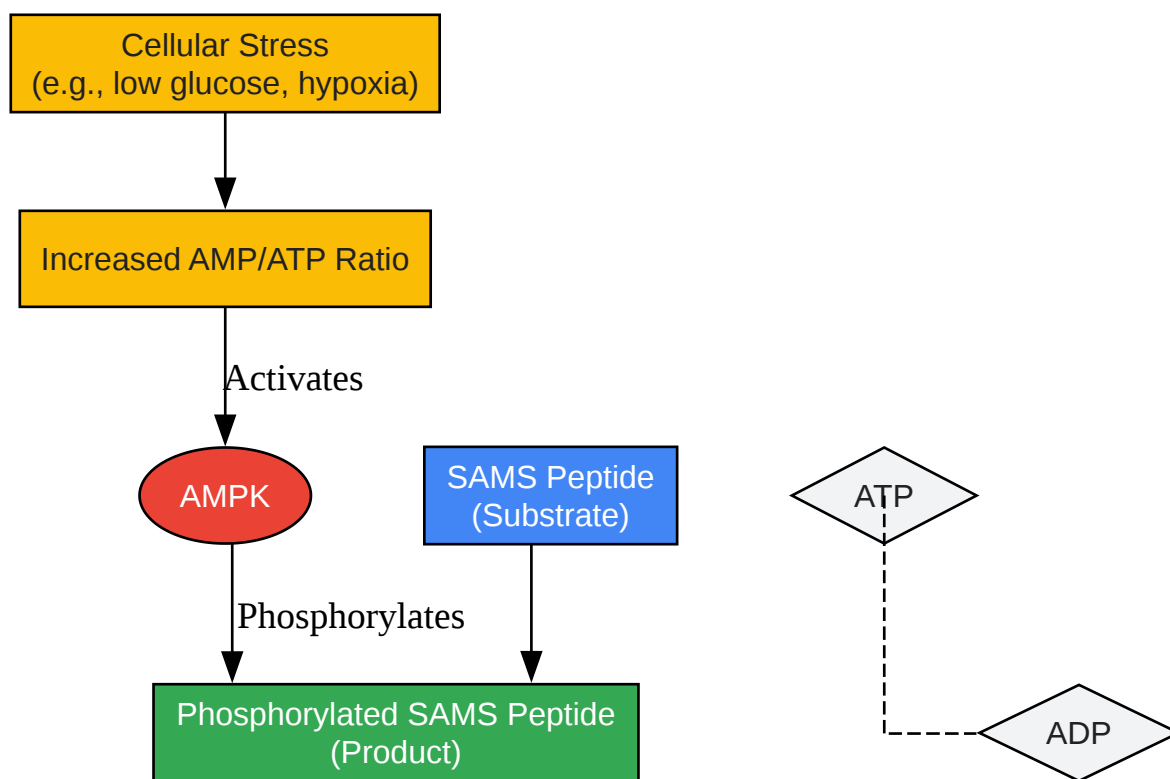
Procedure:

- Set up the kinase reaction: In a white multi-well plate, add the Kinase Assay Buffer, **SAMS peptide** substrate, and the test compound (e.g., inhibitor or vehicle control).
- Initiate the reaction: Add active AMPK enzyme to each well, and then start the reaction by adding ATP. The final reaction volume is typically 5-25 μ L.[\[7\]](#)
- Incubation: Incubate the plate at 30°C for 30-60 minutes.[\[7\]](#)

- Terminate the kinase reaction and deplete ATP: Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well. Mix and incubate at room temperature for 40 minutes.[7]
- Detect ADP: Add Kinase Detection Reagent to each well, which converts ADP to ATP and generates a luminescent signal via a luciferase reaction.
- Measure luminescence: Incubate for 30-60 minutes at room temperature and measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the AMPK activity.

Visualizations

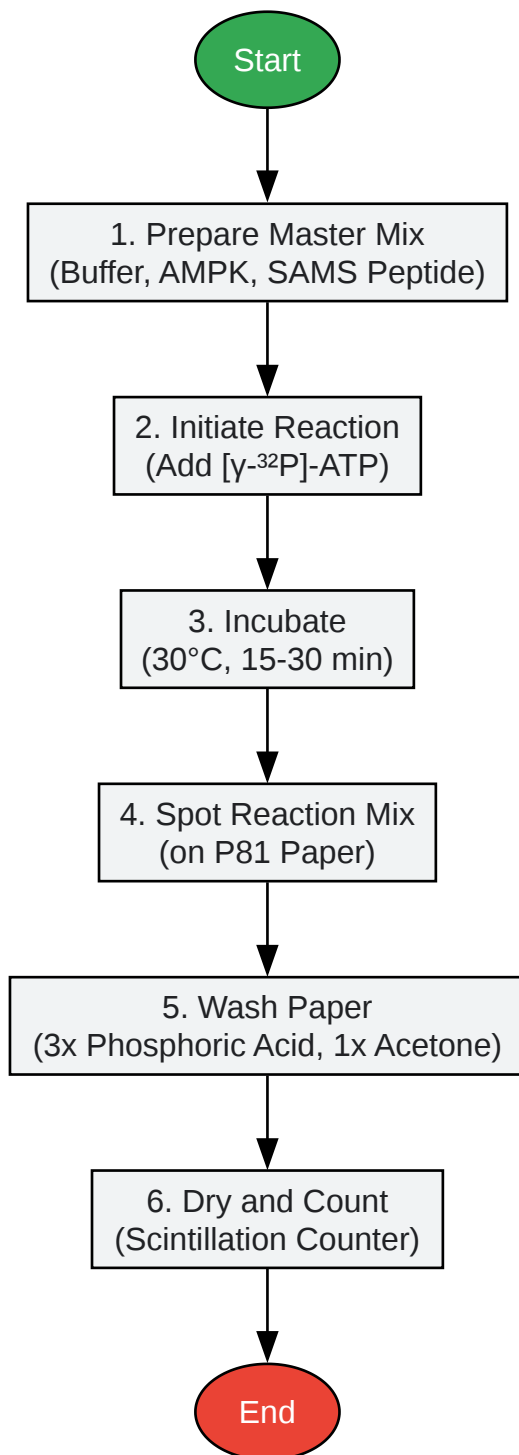
AMPK Signaling Pathway



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Caption: Simplified AMPK signaling leading to **SAMS peptide** phosphorylation.

Experimental Workflow for Radiometric **SAMS** Peptide Assay



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Caption: Step-by-step workflow for a radiometric **SAMS** peptide assay.

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